Conivaptan

Catalog No.
S524206
CAS No.
210101-16-9
M.F
C32H26N4O2
M. Wt
498.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Conivaptan

CAS Number

210101-16-9

Product Name

Conivaptan

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide

Molecular Formula

C32H26N4O2

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)

InChI Key

IKENVDNFQMCRTR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6

Solubility

Very slightly soluble (0.15 mg/mL at 23 °C)
1.75e-03 g/L

Synonyms

(1,1'-biphenyl)-2-carboxamide, N-(4-((4,5-dihydro-2-methylimidazo(4,5-D)(1)benzazepin-6(1H)-yl)carbonyl)phenyl)-, (1,1'-biphenyl)-2-carboxamide, N-(4-((4,5-dihydro-2-methylimidazo(4,5-D)(1)benzazepin-6(1H)-yl)carbonyl)phenyl)-, monohydrochloride, 4''-((4,5-dihydro-2-methylimidazo(4,5-D)(1)benzazepin-6(1H)-yl)carbonyl)-2-biphenylcarboxanilide, conivaptan, conivaptan hydrochloride, Vaprisol, YM 087, YM087

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6

Description

The exact mass of the compound Conivaptan is 498.20558 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble (0.15 mg/ml at 23 °c)1.75e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

One of the primary areas of scientific research for conivaptan is in the treatment of Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) []. SIADH is a condition where the body produces an excessive amount of vasopressin, leading to abnormally low blood sodium levels (hyponatremia). Conivaptan's ability to block vasopressin receptors in the kidneys helps to correct this imbalance by promoting water excretion and increasing blood sodium levels []. Researchers are studying the efficacy and safety of conivaptan compared to traditional treatments for SIADH to optimize treatment strategies for this condition.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.7

Exact Mass

498.20558

LogP

6.3
6.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0NJ98Y462X

Drug Indication

For the treatment of euvolemic or hypervolemic hyponatremia (e.g. the syndrome of inappropriate secretion of antidiuretic hormone, or in the setting of hypothyroidism, adrenal insufficiency, pulmonary disorders, etc.) in hospitalized patients.
FDA Label

Pharmacology

Conivaptan is a nonpeptide, dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors. The level of AVP in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia. The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney. These receptors help to maintain plasma osmolality within the normal range by increasing permeability of the renal collecting ducts to water. Vasopressin also causes vasoconstriction through its actions on vascular 1A receptors. The predominant pharmacodynamic effect of conivaptan in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water. Conivaptan's antagonist activity on V1A receptors may also cause splanchnic vasodilation, resulting in possible hypotension or variceal bleeding in patients with cirrhosis. The pharmacodynamic effects of conivaptan include increased free water excretion (i.e., effective water clearance [EWC]) generally accompanied by increased net fluid loss, increased urine output, and decreased urine osmolality.

MeSH Pharmacological Classification

Antidiuretic Hormone Receptor Antagonists

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03X - Other diuretics
C03XA - Vasopressin antagonists
C03XA02 - Conivaptan

Mechanism of Action

Conivaptan is a dual AVP antagonist with nanomolar affinity for human arginine vasopressin V1A and V2 receptors in vitro. This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Vasopressin
AVPR2 [HSA:554] [KO:K04228]

Other CAS

210101-16-9

Wikipedia

Conivaptan

Biological Half Life

5 hours

Dates

Modify: 2023-08-15
1: Decker D, Collier L, Lau T, Olivera R, Roma G, Leonardo C, Seifert H, Rowe D, Pennypacker KR. The Effects of Clinically Relevant Hypertonic Saline and Conivaptan Administration on Ischemic Stroke. Acta Neurochir Suppl. 2016;121:243-50. doi: 10.1007/978-3-319-18497-5_43. PubMed PMID: 26463956.
2: Zeynalov E, Jones SM, Seo JW, Snell LD, Elliott JP. Arginine-Vasopressin Receptor Blocker Conivaptan Reduces Brain Edema and Blood-Brain Barrier Disruption after Experimental Stroke in Mice. PLoS One. 2015 Aug 14;10(8):e0136121. doi: 10.1371/journal.pone.0136121. eCollection 2015. PubMed PMID: 26275173; PubMed Central PMCID: PMC4537303.
3: Rajan S, Srikumar S, Paul J, Kumar L. Effectiveness of single dose conivaptan for correction of hyponatraemia in post-operative patients following major head and neck surgeries. Indian J Anaesth. 2015 Jul;59(7):416-20. doi: 10.4103/0019-5049.160943. PubMed PMID: 26257414; PubMed Central PMCID: PMC4523962.
4: Howard MS, Boddu SH, Mauro VF, Churchwell MD. Compatibility of conivaptan injection with select cardiovascular medications. Am J Health Syst Pharm. 2014 Sep 15;71(18):1534-5. doi: 10.2146/ajhp140193. Erratum in: Am J Health Syst Pharm. 2014 Nov 1;71(21):1830. PubMed PMID: 25174012.
5: Buckley MS, Patel SA, Hattrup AE, Kazem NH, Jacobs SC, Culver MA. Conivaptan for treatment of hyponatremia in neurologic and neurosurgical adults. Ann Pharmacother. 2013 Sep;47(9):1194-200. doi: 10.1177/1060028013503126. Review. PubMed PMID: 24259735.
6: Breshears JD, Jiang B, Rowland NC, Kunwar S, Blevins LS. Use of conivaptan for management of hyponatremia following surgery for Cushing's disease. Clin Neurol Neurosurg. 2013 Nov;115(11):2358-61. doi: 10.1016/j.clineuro.2013.08.019. Epub 2013 Aug 27. PubMed PMID: 24041963.
7: Ban K, Sonohara R, Yoshida M, Sako K, Uchida S, Namiki N. Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride. PDA J Pharm Sci Technol. 2013 Jul-Aug;67(4):336-53. doi: 10.5731/pdajpst.2013.00926. PubMed PMID: 23872444.
8: Xie Y, Sun Z, Gai L. [Conivaptan inhibites cell proliferation and collagen production of cardiac fibroblasts induced by arginine vasopressin]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 May;29(5):477-80. Chinese. PubMed PMID: 23643265.
9: Peters S, Kuhn R, Gardner B, Bernard P. Use of conivaptan for refractory syndrome of inappropriate secretion of antidiuretic hormone in a pediatric patient. Pediatr Emerg Care. 2013 Feb;29(2):230-2. doi: 10.1097/PEC.0b013e318280d6ca. PubMed PMID: 23546432.
10: Dominguez M, Perez JA, Patel CB. Efficacy of 3% saline vs. conivaptan in achieving hyponatremia treatment goals. Methodist Debakey Cardiovasc J. 2013 Jan-Mar;9(1):49-53. PubMed PMID: 23519387; PubMed Central PMCID: PMC3600885.

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